![molecular formula C19H31N3O3Si B13539891 2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1,3(7),4,8-tetraen-5-yl)ethan-1-amine is a complex organic compound that features a unique tricyclic structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by a series of cyclization and functionalization reactions to construct the tricyclic core. The reaction conditions often require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups, using reagents like sodium hydride or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(6-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(6-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanol: A simpler compound with similar protective groups but lacking the complex tricyclic structure.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another related compound used in organic synthesis with protective groups but different functional properties
Uniqueness
2-(6-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl)ethan-1-amine stands out due to its intricate tricyclic structure and the presence of multiple functional groups, making it a versatile intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C19H31N3O3Si |
|---|---|
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
2-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C19H31N3O3Si/c1-19(2,3)26(4,5)25-9-8-22-15-13-17-16(23-10-11-24-17)12-14(15)21-18(22)6-7-20/h12-13H,6-11,20H2,1-5H3 |
Clé InChI |
FBPDKVGCRFNXKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCN1C2=CC3=C(C=C2N=C1CCN)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


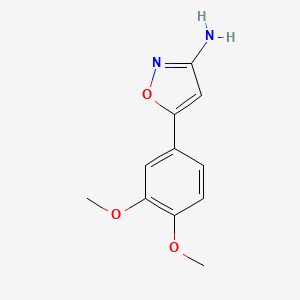
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
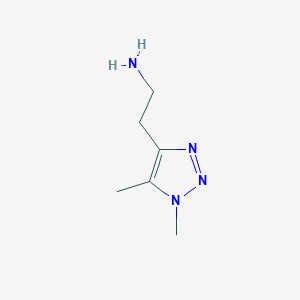
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13539835.png)
![methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride](/img/structure/B13539838.png)
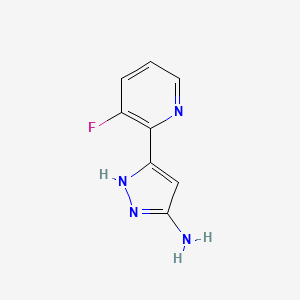
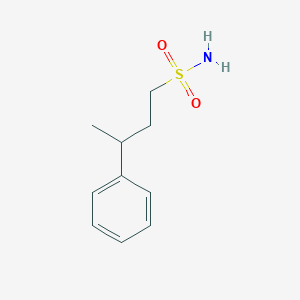
![1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
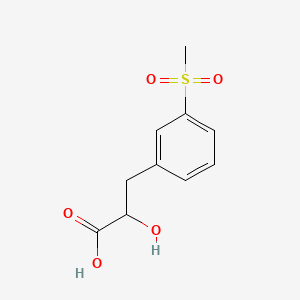
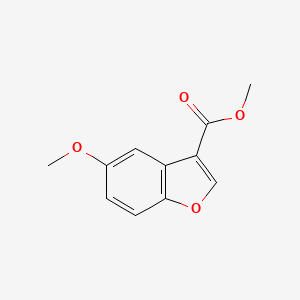
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
